molecular formula C6H5BrClF2N B1383467 3-Bromo-2,5-difluoroaniline hydrochloride CAS No. 1787929-07-0

3-Bromo-2,5-difluoroaniline hydrochloride

Cat. No. B1383467
M. Wt: 244.46 g/mol
InChI Key: VIGHLEAEGAQMLF-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluoroaniline hydrochloride is a chemical compound with the CAS Number: 1787929-07-0 . It has a molecular weight of 244.47 and its IUPAC name is 3-bromo-2,5-difluoroaniline hydrochloride . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 3-Bromo-2,5-difluoroaniline hydrochloride is 1S/C6H4BrF2N.ClH/c7-4-1-3 (8)2-5 (10)6 (4)9;/h1-2H,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Chemical Intermediates and Biological Activities

3-Bromo-2,5-difluoroaniline hydrochloride is a compound used as a chemical intermediate in various industries, including the manufacturing of pesticides, dyes, and drugs. A study highlighted the nephrotoxic effects of haloanilines like 3,5-dihaloanilines, emphasizing their potency as nephrotoxicants, especially when bromo and iodo substitutions are present (Hong et al., 2000).

Crystal Structure and Chemical Properties

The crystal structure and chemical properties of halogeno-aniline derivatives, including compounds like 2,4-dibromo-6-chloroaniline, provide insights into their chemical behavior and potential applications in various scientific domains. These compounds are known for forming infinite chains linked via hydrogen bonds, reflecting their potential in the development of complex chemical structures (Ferguson et al., 1998).

Chemical Synthesis and Reactions

3-Bromo-2,5-difluoroaniline hydrochloride plays a role in the selective amination of polyhalopyridines, a process catalyzed by palladium-xantphos complexes. This reaction is essential in synthetic chemistry for producing various chemical compounds with high yield and chemoselectivity (Ji et al., 2003).

Applications in Organic Synthesis

The compound is also involved in the synthesis of other organic compounds. For instance, its derivative, 3-bromo-5-(2-hydroxyethylthiomethyl)pyridine, was synthesized and evaluated against a series of tumor-cell lines and viruses, although no marked biological activity was found. This indicates its utility in exploring potential therapeutic agents (Hemel et al., 1994).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2,5-difluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGHLEAEGAQMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-difluoroaniline hydrochloride

CAS RN

1787929-07-0
Record name 3-bromo-2,5-difluoroaniline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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